tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate: is a chemical compound with the molecular formula C11H20N2O3 It is a derivative of spiro compounds, which are characterized by their unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, with continuous monitoring to maintain product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors. It can be used to develop inhibitors for various enzymes, which are crucial for understanding biological processes and developing therapeutic agents.
Medicine: In the medical field, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as diabetes and obesity.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical outcome. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound is structurally similar but differs in the position of the nitrogen atoms.
Dihydroisoindolecarboxamide derivatives: These compounds share similar functional groups and can be synthesized using similar methods.
Uniqueness: Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate stands out due to its specific hydroxyl group at the 7-position, which can influence its reactivity and binding properties. This unique feature makes it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
2306262-34-8 |
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Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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